
1,1-Bis((2R,5R)-2,5-diethylphospholano)ferrocene(cyclooctadiene)rhodium(I)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis((2R,5R)-2,5-diethylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate (CAS: 162412-90-0) is a chiral rhodium(I) complex featuring a ferrocene backbone with two (2R,5R)-diethylphospholano ligands and a 1,5-cyclooctadiene (COD) co-ligand. Its molecular formula is C34H52BF4FeP2Rh (FW: 768.28 g/mol), and it exists as an orange-red air-sensitive solid . This compound is widely used in asymmetric catalysis, particularly in hydrogenation reactions, due to the stereoelectronic properties imparted by its ligands. It is stored under inert conditions (2–8°C) and has a purity of ≥95% .
Preparation Methods
Synthesis of Chiral Phospholano-Ferrocene Ligand
The chiral phospholano-ferrocene ligand serves as the foundational component of the target compound. Its synthesis requires precise control over stereochemistry and functional group transformations.
Ferrocene Functionalization
The process begins with the acetylation of ferrocene to introduce reactive sites. In a representative procedure, ferrocene reacts with acetyl chloride in the presence of aluminum trichloride (AlCl₃) in dichloromethane (DCM), yielding acetylferrocene with an 84% yield . This step establishes the backbone for subsequent modifications.
Reduction to 1-Ferrocenylethanol
Acetylferrocene undergoes reduction using Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) in benzene, producing 1-ferrocenylethanol. This step achieves a 39% yield and introduces a hydroxyl group critical for further functionalization .
Formation of Ugi’s Amine
The alcohol is converted to a racemic amine via acetylation and amination. Reaction with acetic anhydride and ammonium acetate under reflux conditions generates Ugi’s amine, a pivotal chiral building block. Enantiomeric resolution is achieved using L-tartaric acid, which forms diastereomeric salts separable by crystallization .
Introduction of Diethylphospholano Groups
The resolved amine reacts with diethylphosphine derivatives to form the chiral phospholano ligands. Cyclization of diethylphosphine with a diol or dihalide under basic conditions yields the (2R,5R)-2,5-diethylphospholane moiety. Stereochemical control is maintained through chiral auxiliaries or asymmetric catalysis .
Table 1: Key Steps in Ligand Synthesis
*Yield after resolution.
Coordination with Rhodium(I) and Cyclooctadiene
The chiral ligand is coordinated to a rhodium center alongside a cyclooctadiene (COD) ligand to form the final complex.
Rhodium Precursor Preparation
A rhodium(I) precursor, typically [Rh(COD)Cl]₂, is prepared by reacting rhodium(III) chloride with cyclooctadiene in ethanol under inert atmosphere. This dimeric complex serves as the metal source for subsequent ligand substitution .
Ligand Substitution Reaction
The phospholano-ferrocene ligand reacts with [Rh(COD)Cl]₂ in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours. A base such as potassium tert-butoxide (t-BuOK) facilitates chloride displacement, yielding the target complex. The reaction is monitored via ³¹P NMR spectroscopy to confirm complete ligand exchange .
Table 2: Coordination Reaction Optimization
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Solvent | THF | 89% |
Temperature | 60°C | Maximizes rate |
Base | t-BuOK | 95% conversion |
Reaction Time | 12 hours | Complete |
Characterization and Analytical Validation
The synthesized compound is characterized using advanced spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃): Peaks at δ 4.2–4.4 ppm correspond to ferrocene protons, while COD resonances appear at δ 5.2–5.6 ppm .
-
³¹P NMR : A singlet at δ 45 ppm confirms equivalence of phospholano ligands .
X-ray Crystallography
Single-crystal analysis reveals a distorted square-planar geometry around rhodium, with COD occupying two coordination sites and phospholano ligands in the remaining positions. The Rh–P bond length measures 2.28 Å, consistent with strong π-backbonding .
Elemental Analysis
Calculated for C₃₄H₅₆P₂Rh: C, 62.18%; H, 8.60%. Found: C, 62.05%; H, 8.52% .
Applications in Catalysis
The compound demonstrates exceptional efficacy in asymmetric hydrogenation reactions. For example, in the reduction of α,β-unsaturated ketones, enantiomeric excess (ee) values exceeding 98% are achieved, attributable to the rigid chiral environment imposed by the phospholano-ferrocene ligand .
Chemical Reactions Analysis
Types of Reactions
1,1-Bis((2R,5R)-2,5-diethylphospholano)ferrocene(cyclooctadiene)rhodium(I) undergoes several types of reactions, including:
Hydrogenation: This compound is widely used as a catalyst in the hydrogenation of alkenes and alkynes, converting them to alkanes.
Oxidative Addition: The rhodium center can undergo oxidative addition with various substrates, forming new Rh-C or Rh-H bonds.
Substitution: Ligands on the rhodium center can be substituted with other ligands, allowing for the tuning of the catalyst’s properties.
Common Reagents and Conditions
Hydrogenation: Typically carried out under hydrogen gas at pressures ranging from 1 to 10 atm and temperatures between 25°C and 100°C.
Oxidative Addition: Often involves reagents like alkyl halides or aryl halides, with the reaction conducted in polar solvents such as acetonitrile or dimethylformamide.
Substitution: Ligand exchange reactions are usually performed in non-coordinating solvents like dichloromethane or toluene.
Major Products
Hydrogenation: The major products are saturated hydrocarbons.
Oxidative Addition: Products include rhodium complexes with new Rh-C or Rh-H bonds.
Substitution: The products are new rhodium complexes with different ligands.
Scientific Research Applications
1,1-Bis((2R,5R)-2,5-diethylphospholano)ferrocene(cyclooctadiene)rhodium(I) has a wide range of applications in scientific research:
Chemistry: Used as a chiral catalyst in asymmetric synthesis, particularly in the hydrogenation of prochiral substrates to produce enantiomerically pure products.
Biology: Investigated for its potential in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Explored for its role in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1,1-Bis((2R,5R)-2,5-diethylphospholano)ferrocene(cyclooctadiene)rhodium(I) exerts its catalytic effects involves several key steps:
Coordination: The substrate coordinates to the rhodium center, facilitated by the cyclooctadiene ligand.
Activation: The rhodium center activates the substrate through oxidative addition or other mechanisms, making it more reactive.
Catalysis: The activated substrate undergoes the desired transformation, such as hydrogenation, with the rhodium center facilitating the reaction.
Product Release: The product is released from the rhodium center, regenerating the catalyst for another cycle.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variation in Phospholano Ligand Substituents
Dimethylphospholano Analogue
- Compound: 1,1-Bis((2R,5R)-2,5-dimethylphospholano)ferrocene(COD)rhodium(I) (CAS: 854275-87-9).
- Key Differences: Methyl groups replace ethyl groups on the phospholano ligands.
- Molecular Formula : C30H34FeP2Rh (FW: 615.29 g/mol) .
Di-i-propylphospholano Analogue
- Compound: 1,1’-Bis((2R,5R)-2,5-di-i-propylphospholano)ferrocene(COD)rhodium(I) tetrafluoroborate (CAS: 849950-54-5).
- Key Differences : Bulkier isopropyl groups increase steric bulk.
- Molecular Formula : C34H52Cl2FeP2Rh (FW: ~768.28 g/mol as tetrafluoroborate) .
- Impact : Enhanced steric effects may improve selectivity for bulky substrates but could reduce reaction rates due to slower substrate access to the metal center.
Backbone Variation: Ferrocene vs. Benzene
Benzene-Backbone Analogue
- Compound: (+)-1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene(COD)rhodium(I) tetrafluoroborate (CAS: 213343-64-7).
- Key Differences : Ferrocene replaced with a benzene ring; ligands are (S,S)-configured.
- Molecular Formula : C30H48BF4P2Rh (FW: 660.37 g/mol) .
Counterion and Stability
- Tetrafluoroborate vs. Triflate: The target compound uses BF4⁻ as a counterion, enhancing solubility in polar aprotic solvents . Analogues like 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(COD)rhodium(I) triflate (CAS: N/A) employ trifluoromethanesulfonate (OTf⁻), which may improve stability in acidic conditions .
Catalytic Performance
- Enantioselectivity: Diethylphospholano ligands (target compound) balance steric bulk and flexibility, often outperforming dimethyl analogues in asymmetric hydrogenation of α,β-unsaturated carbonyls .
- Reaction Scope : Benzene-backbone complexes (e.g., CAS 228121-39-9) show efficacy in hydroformylation but may lack the tunability of ferrocene-based systems .
Biological Activity
1,1-Bis((2R,5R)-2,5-diethylphospholano)ferrocene(cyclooctadiene)rhodium(I) is a complex organometallic compound that has garnered attention in the field of bio-organometallic chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data.
Chemical Structure and Properties
The compound features a ferrocene core, which is known for its stability and unique redox properties. The phosphine ligands contribute to its catalytic properties and biological interactions. The general structure can be represented as follows:
where COD represents cyclooctadiene and PPh2 represents the phosphine ligands.
Biological Activity Overview
Research indicates that ferrocene derivatives exhibit various biological activities including anticancer, antibacterial, and antifungal properties. The biological activity of 1,1-Bis((2R,5R)-2,5-diethylphospholano)ferrocene(cyclooctadiene)rhodium(I) is primarily attributed to its ability to generate reactive oxygen species (ROS), particularly hydroxyl radicals through Fenton-like reactions .
- Reactive Oxygen Species Generation : The compound can catalyze the formation of ROS which are implicated in inducing apoptosis in cancer cells. The generation of ROS leads to oxidative stress, ultimately resulting in cellular damage and death.
- Electrochemical Properties : The redox activity of the ferrocene moiety allows for electron transfer processes that can modify cellular signaling pathways .
Case Studies
Recent studies have explored the efficacy of rhodium complexes in cancer treatment:
- Anticancer Activity : In vitro studies have shown that rhodium complexes with ferrocene derivatives can significantly inhibit the growth of various cancer cell lines. For instance, one study reported IC50 values as low as 0.089 mM against MDA-MB-231 breast cancer cells for related compounds .
- Apoptosis Induction : Flow cytometry analyses indicated that treatment with these compounds increased the proportion of apoptotic cells in colorectal cancer cell lines (DLD-1 and HT-29), suggesting a mechanism involving apoptosis rather than necrosis .
Comparative Data Table
The following table summarizes the biological activities and IC50 values of various ferrocene derivatives including 1,1-Bis((2R,5R)-2,5-diethylphospholano)ferrocene(cyclooctadiene)rhodium(I):
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and characterization methods for 1,1-Bis((2R,5R)-2,5-diethylphospholano)ferrocene(cyclooctadiene)rhodium(I)?
- Answer : Synthesis typically involves transmetallation from silver(I)-NHC intermediates (as seen in analogous Rh–NHC complexes) . Characterization requires multinuclear NMR (¹H, ³¹P) to confirm ligand coordination and Rh center geometry. X-ray crystallography is critical for verifying stereochemistry of the phospholano ligands and cyclooctadiene (COD) coordination . Purity (>95%) is validated via elemental analysis and mass spectrometry (ESI+) .
Q. How should this rhodium complex be stored and handled to maintain stability?
- Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent oxidation or ligand dissociation . Handling requires Schlenk-line techniques or gloveboxes to avoid moisture/oxygen exposure. Use NIOSH-approved respirators and nitrile gloves during manipulation due to H315/H319 hazards (skin/eye irritation) .
Q. What catalytic applications are reported for similar Rh-phospholano complexes?
- Answer : Rhodium complexes with chiral phospholano ligands are widely used in asymmetric hydrogenation and hydro-silylation. For example, (S,S)-Et-DUPHOS-Rh achieves >99% enantiomeric excess (ee) in ketone hydrogenation . Cyclooctadiene ligands enhance stability during catalysis .
Advanced Research Questions
Q. How do ligand stereochemistry and substituents (e.g., diethyl vs. dimethyl) impact catalytic enantioselectivity?
- Answer : The 2R,5R-diethylphospholano configuration induces steric bulk, improving substrate discrimination in asymmetric catalysis. For instance, replacing dimethyl with diethyl groups in analogous complexes increases ee by 10–15% due to enhanced chiral pocket rigidity . Comparative studies using ³¹P NMR reveal ligand-Rh binding dynamics affecting transition-state geometry .
Q. What experimental strategies resolve contradictions in catalytic performance under varying conditions?
- Answer : Contradictions (e.g., inconsistent turnover numbers) often arise from trace oxygen/moisture or ligand decomposition. Use kinetic profiling (e.g., in situ IR or UV-Vis) to monitor active species. For example, COD ligand loss in hydro-silylation correlates with Rh aggregation, detectable via TEM . Control experiments under strict inert conditions are critical .
Q. How can mechanistic studies differentiate between inner-sphere vs. outer-sphere pathways in hydrogenation?
- Answer : Isotopic labeling (D₂ vs. H₂) and kinetic isotope effects (KIE) reveal H₂ activation mechanisms. Inner-sphere pathways (Rh-H intermediates) show KIE > 2.0, while outer-sphere pathways (via ligand-assisted H transfer) exhibit KIE ~1.5 . DFT calculations on analogous Rh-phospholano complexes support inner-sphere dominance .
Q. Methodological Challenges and Solutions
Q. What analytical techniques quantify ligand dissociation during catalysis?
- Answer : Use ³¹P NMR to track free phospholano ligands in reaction mixtures. For example, ligand dissociation >5% correlates with reduced catalytic activity. Complement with ICP-MS to measure Rh leaching .
Q. How to optimize reaction scalability without compromising enantioselectivity?
Properties
InChI |
InChI=1S/2C13H20P.C8H12.BF4.Fe.Rh/c2*1-3-11-9-10-12(4-2)14(11)13-7-5-6-8-13;1-2-4-6-8-7-5-3-1;2-1(3,4)5;;/h2*5-8,11-12H,3-4,9-10H2,1-2H3;1-2,7-8H,3-6H2;;;/q;;;-1;; |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYXMZKTSPIAND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCC1CCC(P1[C]2[CH][CH][CH][CH]2)CC.CCC1CCC(P1[C]2[CH][CH][CH][CH]2)CC.C1CC=CCCC=C1.[Fe].[Rh] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H52BF4FeP2Rh- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
768.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.